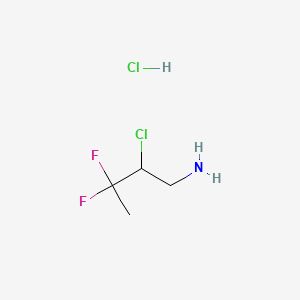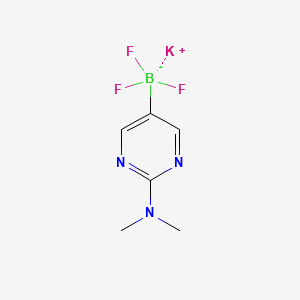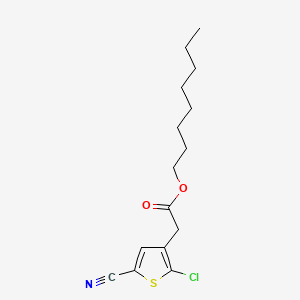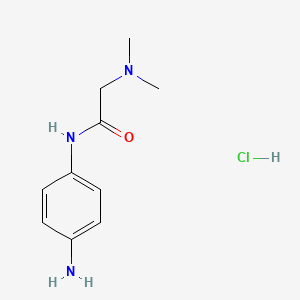
2-Chloro-3,3-difluorobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a butan-1-amine backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride typically involves the halogenation of butan-1-amine. One common method is the reaction of butan-1-amine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3-difluorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-Chloro-3,3-difluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. The chlorine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluorobutan-1-amine
- 2-Bromo-3,3-difluorobutan-1-amine
- 2-Chloro-3,3-difluoropropan-1-amine
Uniqueness
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C4H9Cl2F2N |
|---|---|
Poids moléculaire |
180.02 g/mol |
Nom IUPAC |
2-chloro-3,3-difluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8ClF2N.ClH/c1-4(6,7)3(5)2-8;/h3H,2,8H2,1H3;1H |
Clé InChI |
XSYYCUWLTMWXKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CN)Cl)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)








![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)


